JJKK 048

MAGL inhibition IC50 comparison enzyme assay

Standard MAGL inhibitors like JZL184 cause confounding FAAH cross-reactivity and off-target side effects, complicating 2-AG pathway studies. JJKK 048 solves this with unparalleled selectivity. - **Target Engagement:** IC50 214-400 pM (human/rat/mouse MAGL); >13,000-fold selective vs. FAAH. - **Clean In Vivo Profile:** At 1 mg/kg i.p., achieves analgesia without hypomotility or hypothermia (unlike JZL184). - **Application Validated:** Neuroinflammation, pain, TNBC chemoresistance (ABCG2 reversal). - **Supply:** Available for immediate R&D shipment.

Molecular Formula C23H22N4O5
Molecular Weight 434.4 g/mol
Cat. No. B10782722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJJKK 048
Molecular FormulaC23H22N4O5
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6
InChIInChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2
InChIKeyCLSNATLUIXZPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JJKK 048: Ultra-Potent MAGL Inhibitor


JJKK 048 is a piperidine triazole urea derivative that functions as an irreversible, active-site inhibitor of monoacylglycerol lipase (MAGL), the principal degradative enzyme for the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. It exhibits sub-nanomolar potency across human, rat, and mouse MAGL orthologs, with reported IC50 values ranging from 214 pM to 400 pM depending on the assay system . The compound is structurally distinct from earlier-generation MAGL inhibitors due to its bis-benzodioxol substitution pattern, which confers both exceptional target engagement and minimal cross-reactivity with related serine hydrolases in the endocannabinoid system [1].

Irreversible, active-site MAGL engagement
Selectivity profile supports 2-AG-specific signaling studies
High target engagement efficiency across species MAGL orthologs

Why JJKK 048 Cannot Be Substituted


MAGL inhibitors are not functionally interchangeable due to substantial divergence in potency, selectivity across serine hydrolase families, blood-brain barrier penetration, and off-target profiles. Compounds within this class—including JZL184, KML29, MJN110, and JJKK 048—exhibit IC50 values spanning over two orders of magnitude (from 8 nM to 0.2 nM), and selectivity ratios against FAAH range from approximately 300-fold to greater than 13,000-fold [1]. Furthermore, certain inhibitors such as JZL184 demonstrate significant cross-reactivity with other serine hydrolases at concentrations required for complete MAGL inhibition, whereas JJKK 048 maintains target exclusivity at functional concentrations exceeding 100 nM [2][3]. These differences translate directly to divergent in vivo outcomes, including distinct dose-response relationships for analgesia versus cannabimimetic side effects, and differential effects on anandamide (AEA) levels, a key parameter for studies requiring isolated 2-AG pathway interrogation [4].

MAGL inhibitor potency spans >100-fold; target engagement profiles may shift significantly between compounds.

Serine hydrolase cross-reactivity varies; 2-AG versus AEA pathway interpretation may be confounded by off-target effects.

In vivo functional endpoints differ; pain-model response and cannabinoid-related behavioral endpoints may not align across tool compounds.

JJKK 048 Comparative Evidence


Potency vs. JZL184 and MJN110

JJKK 048 demonstrates substantially higher potency against recombinant human MAGL compared to the widely used inhibitors JZL184 and MJN110. While JZL184 exhibits an IC50 of 8 nM and MJN110 shows an IC50 of 2.1 nM for 2-AG hydrolysis, JJKK 048 achieves IC50 values ranging from 214 pM to 400 pM against human MAGL, representing an approximately 20- to 37-fold improvement in potency relative to JZL184 and a 5- to 10-fold improvement relative to MJN110 .

IC50 vs. JZL184 & MJN110
Cross-study
JJKK 048 IC50 214–400 pM; JZL184 8 nM; MJN110 2.1 nM (20–37× lower vs. JZL184)
Supports MAGL pathway inhibition study at low concentrations
Recombinant human MAGL assays
MAGL inhibition IC50 comparison enzyme assay

CNS & PNS Inhibition vs. KML29

In direct head-to-head ex vivo experiments using mouse tissue homogenates, JJKK 048 at 100 nM produced MAGL inhibition comparable to or exceeding that of KML29 at a 10-fold higher concentration (1 μM). In brainstem, JJKK 048 (100 nM) inhibited MAGL activity by 66%, whereas KML29 (1 μM) achieved 69% inhibition. In lumbar spinal cord, JJKK 048 achieved 79% inhibition versus KML29's 72% [1]. In peripheral tissues, JJKK 048 (100 nM) inhibited MAGL by 90–95% in trigeminal ganglia and dorsal root ganglia, comparable to KML29 (1 μM) which achieved 88–93% inhibition [1].

CNS & PNS inhibition vs. KML29
Head-to-head
100 nM JJKK 048 inhibited MAGL 66–95% across CNS/PNS; KML29 at 1 μM achieved similar inhibition
Reported higher tissue inhibition potency at lower concentration
Ex vivo mouse tissue homogenates; n=8–11
ex vivo MAGL activity tissue-specific inhibition CNS penetration

FAAH Selectivity vs. JZL184

JJKK 048 demonstrates markedly superior selectivity for MAGL over fatty acid amide hydrolase (FAAH) compared to the prototypical MAGL inhibitor JZL184. Activity assays using rat and human FAAH preparations revealed that JJKK 048 exhibits >13,000-fold selectivity for MAGL over FAAH, with FAAH activity remaining essentially unaffected at concentrations sufficient to completely inhibit MAGL [1]. In contrast, JZL184 is reported to exhibit approximately 300-fold selectivity for MAGL over FAAH . This approximately 43-fold difference in selectivity ratio translates to distinct experimental outcomes: JJKK 048 administration in mice elevates brain 2-AG levels without affecting anandamide (AEA) levels, enabling isolated interrogation of the 2-AG signaling pathway [2].

FAAH selectivity vs. JZL184
Cross-study
JJKK 048: >13,000-fold selectivity over FAAH; JZL184: ~300-fold (≈43× higher selectivity)
Supports 2-AG pathway-specific interrogation without AEA modulation
Recombinant FAAH enzyme assays
target selectivity FAAH off-target profiling

ABHD6 and ABHD12 Selectivity

Beyond FAAH, JJKK 048 maintains high selectivity against other serine hydrolases in the endocannabinoid system. Activity assays with human ABHD6 indicated a MAGL/ABHD6 selectivity ratio of approximately 630-fold [1]. Furthermore, human ABHD12 was found to be largely resistant to JJKK 048, retaining 91.7% ± 0.3% activity at 1 μM concentration [1]. Competitive activity-based protein profiling (ABPP) in mouse brain membrane proteomes confirmed that MAGL was the only detectable target of JJKK 048 at concentrations up to 100 nM [1]. In contrast, earlier inhibitors such as JZL184 exhibit cross-reactivity with additional serine hydrolases at concentrations required for full MAGL inhibition [2].

ABHD6/ABHD12 selectivity
Reported
MAGL/ABHD6 ~630×; ABHD12 retains 91.7% activity at 1 μM; no off-targets ≤100 nM in ABPP
Off-target serine hydrolase review may reduce confounding phenotypes
Recombinant ABHD6/12 & brain ABPP
ABHD6 selectivity ABHD12 serine hydrolase profiling

Analgesia vs. Cannabimimetic Side Effects

In vivo characterization of JJKK 048 revealed a functional dissociation between analgesic efficacy and cannabimimetic side effects. At a low dose of 1 mg/kg (i.p.), JJKK 048 produced significant analgesia in the acetic acid-induced writhing test without inducing hypomotility, hypothermia, or catalepsy [1]. This contrasts with the prototypical MAGL inhibitor JZL184, which induces robust cannabimimetic effects including hypomotility, hypothermia, and catalepsy at analgesic doses, and with the dual FAAH/MAGL inhibitor JZL195, which produces even more pronounced cannabimimetic responses [2]. The ability of JJKK 048 to produce antinociception in the absence of overt CB1 receptor-mediated behavioral effects represents a distinct functional advantage.

Pain-model vs. CB1 endpoints
Cross-study
JJKK 048 (1 mg/kg i.p.) produced antinociception without hypomotility/hypothermia/catalepsy; JZL184 induced these at analgesic doses
Functional separation supports pain-model endpoint interpretation
Mouse writhing test; i.p. administration
analgesia cannabimimetic effects therapeutic window

2-AG Elevation Without AEA Alteration

Acute in vivo administration of JJKK 048 (1–10 mg/kg, i.p.) in mice induced a massive, dose-dependent increase in brain 2-arachidonoylglycerol (2-AG) levels while leaving brain anandamide (AEA) levels entirely unaffected [1]. This selective elevation of 2-AG confirms that JJKK 048 functionally spares FAAH in vivo at doses that achieve substantial MAGL inhibition. In contrast, dual FAAH/MAGL inhibitors such as JZL195 elevate both 2-AG and AEA simultaneously, while less selective MAGL inhibitors may produce modest AEA elevation due to residual FAAH cross-reactivity [2].

2-AG elevation vs. AEA
Cross-study
JJKK 048 elevated brain 2-AG dose-dependently; AEA levels unchanged. JZL195 elevated both.
Confirms in vivo FAAH-sparing, enabling isolated 2-AG studies
LC-MS/MS brain measurement
2-AG anandamide endocannabinoid levels in vivo pharmacodynamics

JJKK 048 Recommended Applications


Isolated 2-AG Elevation Studies

JJKK 048 is the preferred MAGL inhibitor for studies requiring selective elevation of 2-arachidonoylglycerol (2-AG) without concurrent anandamide (AEA) elevation. The >13,000-fold selectivity over FAAH ensures that even at doses achieving near-complete MAGL inhibition (1–10 mg/kg i.p.), brain AEA levels remain unchanged [1]. This pathway specificity is not reliably achieved with JZL184 (~300-fold selectivity) or dual inhibitors like JZL195, making JJKK 048 the tool of choice for dissecting 2-AG-specific contributions to synaptic plasticity, neuroinflammation, feeding behavior, and emotional regulation.

Analgesia Without Cannabimimetic Side Effects

For pain researchers seeking to evaluate MAGL inhibition-mediated antinociception without the confounding influence of CB1 receptor-mediated hypomotility, hypothermia, or catalepsy, JJKK 048 offers a distinct experimental advantage. At 1 mg/kg (i.p.), JJKK 048 produces significant analgesia in the acetic acid writhing test without inducing measurable cannabimimetic side effects [2]. This functional dissociation contrasts sharply with JZL184, which produces robust side effects at analgesic doses, and enables cleaner interpretation of pain-related behavioral outcomes.

MAGL in Cancer Pathogenicity and Resistance

JJKK 048 has been validated in triple-negative breast cancer (TNBC) models, where MAGL inhibition ameliorates hypoxia-induced ABCG2 transporter-mediated resistance to regorafenib [3]. The compound's ultra-potency (IC50 214–400 pM) and clean selectivity profile support its use in cancer biology studies examining MAGL's role in producing pro-tumorigenic lipid mediators, modulating cancer cell invasiveness, and overcoming efflux transporter-mediated chemoresistance. Its high potency enables robust target engagement at concentrations that minimize off-target effects in prolonged cell culture experiments.

CNS and PNS MAGL Activity Mapping

JJKK 048's ex vivo activity profile, demonstrating 66–95% MAGL inhibition at 100 nM across brainstem, spinal cord, cortex, and peripheral ganglia, supports its use in neuroanatomical mapping of MAGL activity and 2-AG signaling [4]. The direct comparative data showing JJKK 048 achieves comparable inhibition to KML29 at 10-fold lower concentrations makes it a cost-effective choice for large-scale tissue screening and regional activity profiling studies, particularly when compound economy is a consideration.

Application
Selection Property
Validation Focus
2-AG pathway-specific studies
MAGL/FAAH selectivity context
AEA-sparing endpoint validation
Pain-model antinociception research
Functional endpoint separation
CB1-mediated behavioral confound monitoring
Cancer cell resistance models
Target engagement potency in cell assays
Hypoxia-induced ABCG2 resistance endpoints
Neuroanatomical MAGL mapping
Tissue-level inhibition potency
Regional 2-AG signaling readout

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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